[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate
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Overview
Description
[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate is a complex organic compound that features a naphthalene ring system, a chlorobenzoyl group, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate typically involves multiple steps:
Formation of the hydrazone: This step involves the reaction of 3-chlorobenzoyl chloride with hydrazine to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 2-acetylnaphthalene to form the intermediate compound.
Esterification: The final step involves the esterification of the intermediate with 3-methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities due to its complex structure.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate
- Methyl 2-amino-3-chlorobenzoate
Uniqueness
The uniqueness of [1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
767312-02-7 |
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Molecular Formula |
C28H22ClN3O4 |
Molecular Weight |
499.9 g/mol |
IUPAC Name |
[1-[(E)-[[2-[(3-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C28H22ClN3O4/c1-18-6-4-9-21(14-18)28(35)36-25-13-12-19-7-2-3-11-23(19)24(25)16-31-32-26(33)17-30-27(34)20-8-5-10-22(29)15-20/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+ |
InChI Key |
HDPFOLRVHCPXBO-WCMJOSRZSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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